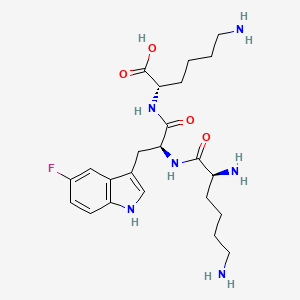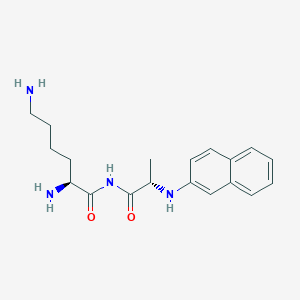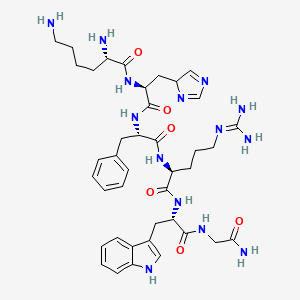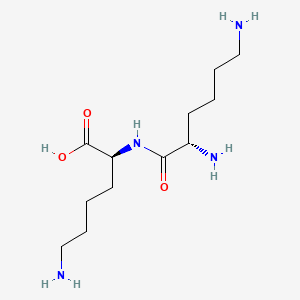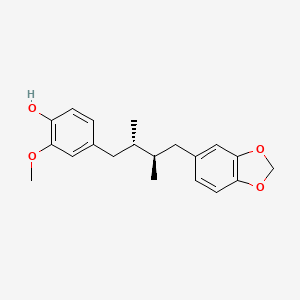
マセリグナン
概要
説明
Macelignan is a lignan compound found in the nutmeg (Myristica fragrans). It has garnered attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities .
科学的研究の応用
Macelignan has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other lignan compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential in treating neurodegenerative diseases, diabetes, and cancer.
Industry: Utilized in cosmetic formulations for its antioxidant properties
作用機序
マセリグナンは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します。
抗炎症作用: 炎症性サイトカインの産生を阻害します。
神経保護作用: ミトゲン活性化タンパク質キナーゼ (MAPK) 経路などのシグナル伝達経路を調節することで、神経毒性から保護します
類似化合物:
- メソ-ジヒドログアイアレチン酸
- ミリスチシン
- マラバリコンC
比較: マセリグナンは、その広範囲にわたる薬理作用によりユニークです。 メソ-ジヒドログアイアレチン酸やミリスチシンも抗酸化作用と抗炎症作用を示しますが、マセリグナンの神経保護作用と神経変性疾患の治療における可能性は、それを際立たせています .
将来の方向性
Macelignan has shown potential in treating various diseases due to its wide range of pharmacological activities. It has been suggested that Macelignan could be developed as a treatment for Alzheimer’s disease . Furthermore, it has been found to prevent colorectal cancer metastasis by inhibiting M2 macrophage polarization . These findings indicate the potential of Macelignan in the prevention of disease and its therapeutic potential in disease treatment.
生化学分析
Biochemical Properties
Macelignan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, macelignan has been shown to inhibit tyrosinase, an enzyme responsible for melanin synthesis . Additionally, it modulates the activity of matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (COX-2) by inhibiting the activation of the MAPK signaling and the PI3K/Akt pathway . These interactions highlight macelignan’s potential in regulating biochemical pathways involved in inflammation and pigmentation.
Cellular Effects
Macelignan exerts significant effects on various cell types and cellular processes. In immortalized human keratinocytes (HaCaT cells), macelignan attenuates UVB-induced photoaging and inflammation by modulating MMP-9 and COX-2 expression . It also inhibits the activity of P-glycoprotein (P-gp), a drug efflux pump, thereby altering the cellular accumulation of chemotherapeutic agents . Furthermore, macelignan reduces the phosphorylation of Tau protein in Alzheimer’s disease models, indicating its potential in neuroprotection .
Molecular Mechanism
The molecular mechanism of macelignan involves several pathways. It inhibits the MAPK signaling and NF-kB activity, contributing to its anti-inflammatory effects . In Alzheimer’s disease models, macelignan reduces Tau phosphorylation by enhancing autophagy and activating PP2A and SIRT1/AMPK/mTOR signaling pathways . Additionally, it activates the PERK/eIF2α signaling pathway to reduce BACE1 translation, further inhibiting APP cleavage and Aβ deposition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of macelignan have been observed to change over time. For example, in Alzheimer’s disease models, macelignan enhances autophagy in Tau overexpressing cells over a 24-hour period . In another study, macelignan’s protective effects against cisplatin-induced hepatotoxicity were observed over a 4-day pretreatment period . These studies indicate that macelignan’s effects can be sustained over time, with potential long-term benefits.
Dosage Effects in Animal Models
The effects of macelignan vary with different dosages in animal models. In db/db mice, macelignan significantly ameliorated insulin resistance and exerted beneficial effects on fatty acid and glucose metabolism . At high doses, macelignan may exhibit toxic effects, as seen in studies where it was used to mitigate cisplatin-induced hepatotoxicity . These findings suggest that while macelignan has therapeutic potential, its dosage must be carefully regulated to avoid adverse effects.
Metabolic Pathways
Macelignan is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and MMP-9, influencing metabolic processes related to melanin synthesis and inflammation . Additionally, macelignan’s effects on the MAPK signaling pathway and autophagy indicate its involvement in broader metabolic networks . These interactions highlight macelignan’s potential in modulating metabolic flux and metabolite levels.
Transport and Distribution
Macelignan’s transport and distribution within cells and tissues involve interactions with various transporters and binding proteins. For instance, its inhibition of P-glycoprotein (P-gp) suggests that macelignan can alter the distribution of chemotherapeutic agents within cells . Additionally, macelignan’s effects on autophagy and signaling pathways indicate its potential to influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of macelignan is crucial for its activity and function. Macelignan’s modulation of autophagy-related proteins such as Beclin-1, LC3, and p62 suggests its localization within autophagosomes . Additionally, its interactions with signaling pathways such as MAPK and NF-kB indicate its presence in the cytoplasm and nucleus . These localizations are essential for macelignan’s role in regulating cellular processes and responses.
準備方法
合成経路と反応条件: マセリグナンは、フェニルプロパノイドを含むさまざまな化学反応によって合成できます。 合成経路は通常、フェニルアラニン由来のフェニルプロパノイドの酸化性二量化を伴います .
工業生産方法: マセリグナンの工業生産には、ナツメグの花被から抽出する方法があります。 抽出工程には、溶媒抽出に続いてクロマトグラフィーなどの精製工程が含まれ、化合物を単離します .
化学反応の分析
反応の種類: マセリグナンは、次のようないくつかの種類の化学反応を起こします。
酸化: マセリグナンは、酸化されてさまざまな酸化誘導体を形成することができます。
還元: 還元反応により、マセリグナンに存在する官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、酸化誘導体、還元形、置換マセリグナン化合物などがあります .
4. 科学研究への応用
マセリグナンは、幅広い科学研究に応用されています。
化学: 他のリグナン化合物の合成における前駆体として使用されます。
生物学: 抗菌作用と抗炎症作用が研究されています。
医学: 神経変性疾患、糖尿病、がんの治療における可能性が調査されています。
類似化合物との比較
- Meso-dihydroguaiaretic acid
- Myristicin
- Malabaricone C
Comparison: Macelignan is unique due to its broad spectrum of pharmacological activities. While meso-dihydroguaiaretic acid and myristicin also exhibit antioxidant and anti-inflammatory properties, macelignan’s neuroprotective effects and its potential in treating neurodegenerative diseases set it apart .
特性
IUPAC Name |
4-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDILOVMGWUNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107534-93-0 | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70 - 72 °C | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


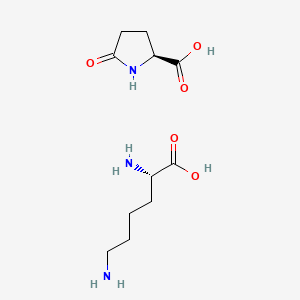


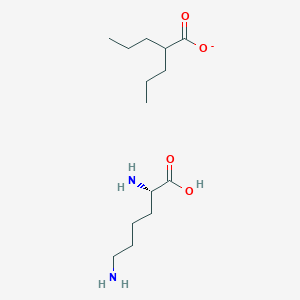



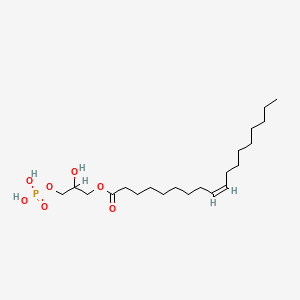
![3,4-Cyclopentenopyrido[3,2-a]carbazole](/img/structure/B1675800.png)

